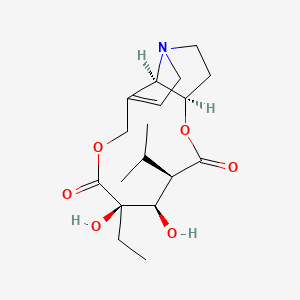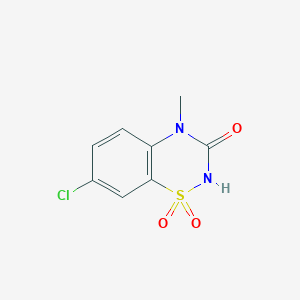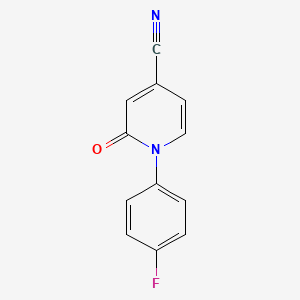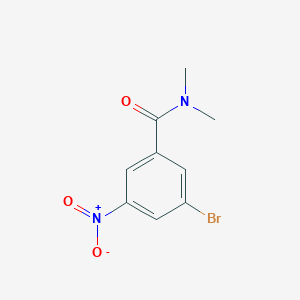
Axillaridine
Vue d'ensemble
Description
Axillaridine is a natural cholinesterase inhibitor, specifically targeting acetylcholinesterase. It is a steroidal alkaloid known for its potent inhibitory effects on the enzyme acetylcholinesterase, which plays a crucial role in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Axillaridine involves several steps, including the conversion of methyl (E)-(S)-(+)-2-ethyl-4-methoxycarbonyl-5-methyl-2-hexenoate into γ-lactone acids through a series of reactions. These reactions include epoxidation with m-chloroperbenzoic acid, treatment with acetone in the presence of tin(IV) chloride, acidic hydrolysis with formic acid, and alkaline hydrolysis with barium hydroxide .
Industrial Production Methods: the synthesis of similar steroidal alkaloids typically involves large-scale organic synthesis techniques, including the use of high-pressure liquid chromatography for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions: Axillaridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives .
Applications De Recherche Scientifique
Axillaridine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying cholinesterase inhibition and enzyme-ligand interactions.
Biology: this compound is studied for its effects on acetylcholinesterase, which is crucial in nerve function and neurotransmission.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its inhibitory effects on acetylcholinesterase
Mécanisme D'action
Axillaridine exerts its effects by forming stable π-π interactions with the aromatic ring of tyrosine 124 in the active site of acetylcholinesterase. This interaction inhibits the catalytic activity of the enzyme by stabilizing the substrate at the edge of the catalytic gorge, preventing its hydrolysis . The reduction in gorge size due to the interaction between this compound and the active site residues further inhibits the enzyme’s activity .
Comparaison Avec Des Composés Similaires
- Axillarine
- Aucherine
- Othonnine
- Croalbidine
- Grantaline
- 17-Methylparsonsianidine
- Spiracine
- Parsonsianidine
- Parsonsianine
- Trichodesmine
Comparison: Axillaridine is unique among these compounds due to its specific inhibitory effects on acetylcholinesterase and its stable π-π interactions with tyrosine 124. While other compounds in this series also exhibit cholinesterase inhibitory activity, this compound’s binding pattern and the resulting reduction in gorge size make it particularly effective .
Propriétés
IUPAC Name |
(1R,4R,5R,6R,16R)-6-ethyl-5,6-dihydroxy-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-4-18(23)15(20)13(10(2)3)16(21)25-12-6-8-19-7-5-11(14(12)19)9-24-17(18)22/h5,10,12-15,20,23H,4,6-9H2,1-3H3/t12-,13-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXHCOARFTKGZ-VFCJXBEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C(C(=O)OC2CCN3C2C(=CC3)COC1=O)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1([C@@H]([C@H](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC1=O)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23506-96-9 | |
| Record name | Axillaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023506969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)









![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)



